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molecular formula C15H17NO4S2 B8299994 Methyl 3-[4-(iso-propyl)phenylsulfonamido]thiophene-2-carboxylate

Methyl 3-[4-(iso-propyl)phenylsulfonamido]thiophene-2-carboxylate

Cat. No. B8299994
M. Wt: 339.4 g/mol
InChI Key: SFRPMNIJIHTYSO-UHFFFAOYSA-N
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Patent
US08178699B2

Procedure details

Synthesized as described for 52 using commercially available 4-iso-propylbenzenesulfonyl chloride (1.0 g; 4.57 mmol), methyl 3-aminothiophene-2-carboxylate (0.72 g; 4.57 mmol), pyridine (0.55 mL; 6.86 mmol), and anhydrous dichloromethane (3 mL). This afforded the title compound as a white solid (1.0 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[NH2:14][C:15]1[CH:19]=[CH:18][S:17][C:16]=1[C:20]([O:22][CH3:23])=[O:21].N1C=CC=CC=1>ClCCl>[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH:14][C:15]2[CH:19]=[CH:18][S:17][C:16]=2[C:20]([O:22][CH3:23])=[O:21])(=[O:12])=[O:11])=[CH:6][CH:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Step Three
Name
Quantity
0.55 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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